1,1,1,3,3-Pentachloropropane

Catalog No.
S1933606
CAS No.
23153-23-3
M.F
C3H3Cl5
M. Wt
216.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,3,3-Pentachloropropane

CAS Number

23153-23-3

Product Name

1,1,1,3,3-Pentachloropropane

IUPAC Name

1,1,1,3,3-pentachloropropane

Molecular Formula

C3H3Cl5

Molecular Weight

216.3 g/mol

InChI

InChI=1S/C3H3Cl5/c4-2(5)1-3(6,7)8/h2H,1H2

InChI Key

VVWFZKBKXPXGBH-UHFFFAOYSA-N

SMILES

C(C(Cl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

C(C(Cl)Cl)C(Cl)(Cl)Cl

1,1,1,3,3-Pentachloropropane is a saturated hydrocarbon where five chlorine atoms are attached to a three-carbon propyl chain. This compound is typically produced as a colorless liquid with a pungent odor. Due to the presence of multiple chlorine atoms, it exhibits significant stability and resistance to degradation in environmental conditions. Its physical properties include high density and low volatility, making it suitable for specific industrial applications .

There is no current research available on the specific mechanism of action of PCP.

  • Toxicity: Chlorinated hydrocarbons can be toxic if inhaled, ingested, or absorbed through the skin. The extent of toxicity would depend on the specific compound and exposure route [].
  • Environmental Impact: Chlorinated hydrocarbons are persistent organic pollutants (POPs) that can accumulate in the environment and pose a threat to wildlife [].
  • Precursor for HFC-245fa: 1,1,1,3,3-PCP serves as a key reactant in the production of 1,1,1,3,3-pentafluoropropane (HFC-245fa) through a fluorination process using hydrofluoric acid (HF) []. HFC-245fa is an environmentally friendly refrigerant gaining traction as a replacement for older ozone-depleting chlorofluorocarbons (CFCs) []. Research in this area focuses on optimizing the production process of HFC-245fa to improve efficiency and yield [].

  • Dehydrochlorination: This reaction involves the removal of hydrogen chloride to form tetrachloropropene isomers. It can be promoted by alkali metal halides in amide solvents .
  • Fluorination: When reacted with hydrogen fluoride in the presence of a catalyst, it can yield fluorinated derivatives such as 1,1,1,3-tetrafluoropropane.
  • Telomerization: The synthesis process involves radical addition reactions where carbon tetrachloride reacts with vinyl chloride under specific conditions to produce 1,1,1,3,3-pentachloropropane .

The biological activity of 1,1,1,3,3-pentachloropropane has raised concerns due to its toxicity. It is classified as harmful if swallowed and toxic if inhaled . Studies indicate that exposure to this compound can lead to acute toxicity effects on biological systems. Its persistence in the environment also poses risks to ecological health.

Several methods exist for synthesizing 1,1,1,3,3-pentachloropropane:

  • Radical Addition Reaction: This method involves the reaction of carbon tetrachloride with vinyl chloride in the presence of a catalyst such as cuprous chloride. The process typically requires controlled conditions to achieve optimal yields .
  • Telomerization: As noted earlier, this method utilizes iron powder as a catalyst precursor and dibutyl phosphate as a co-catalyst. The reaction kinetics have been studied extensively to optimize conditions such as temperature and reactant ratios .
  • Catalytic Processes: Various patents describe catalytic methods that enhance the efficiency of producing this compound through mixing haloalkanes and haloalkenes under specific conditions .

1,1,1,3,3-Pentachloropropane finds use in several applications:

  • Intermediate in Chemical Synthesis: It serves as an intermediate in the production of other chlorinated compounds and fluorinated derivatives.
  • Industrial Solvent: Due to its solvent properties and chemical stability, it is used in various industrial applications.
  • Potential Use in Refrigerants: Its derivatives are explored as low global warming potential refrigerants in cooling systems.

Research on the interactions of 1,1,1,3,3-pentachloropropane focuses primarily on its reactivity with other chemicals. Interaction studies have shown that it can undergo dehydrochlorination when treated with alkali metal halides or subjected to thermal conditions. These interactions are critical for understanding its behavior in both synthetic processes and environmental contexts.

Similar Compounds: Comparison

Several compounds share structural similarities with 1,1,1,3,3-pentachloropropane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaChlorine AtomsKey Characteristics
1,1-DichloroethaneC₂H₄Cl₂2Less chlorinated; used as an industrial solvent
1-Chloro-2-propanolC₃H₇Cl1Alcohol derivative; more reactive
2-Chloro-2-methylpropaneC₄H₉Cl1Branched structure; different reactivity
1-Chloro-2-methylpropaneC₄H₉Cl2Similar reactivity but less stable

The uniqueness of 1,1,1,3,3-pentachloropropane lies in its high degree of chlorination and stability compared to these similar compounds. Its specific applications and reactivity profiles distinguish it from less chlorinated analogs.

1,1,1,3,3-Pentachloropropane is a chlorinated hydrocarbon with five chlorine atoms attached to a three-carbon propane backbone. The molecular structure consists of a trichloromethyl group (CCl₃) at one end of the propane chain and a dichloromethyl group (CHCl₂) at the other end, with a methylene (CH₂) group in the middle.

The compound is characterized by the following molecular and density properties:

PropertyValue
Molecular FormulaC₃H₃Cl₅
Molecular Weight216.32 g/mol
Density (25°C)1.5839 g/cm³
Physical StateColorless liquid

The relatively high molecular weight of 1,1,1,3,3-pentachloropropane is due to the presence of five chlorine atoms, which contribute significantly to its mass [1] [2]. The compound's density of 1.5839 g/cm³ at 25°C indicates that it is considerably denser than water, which is typical for chlorinated hydrocarbons [3]. This high density is attributed to the presence of multiple chlorine atoms, which are heavier than hydrogen atoms and increase the mass-to-volume ratio of the molecule [4].

The physical state of 1,1,1,3,3-pentachloropropane at room temperature is a colorless liquid with a slight pesticide-like odor, as reported in product stewardship documentation [5]. This physical state is consistent with other similar chlorinated hydrocarbons containing three carbon atoms and multiple chlorine substituents.

Phase Transition Properties: Melting and Boiling Points

The phase transition properties of 1,1,1,3,3-pentachloropropane provide important information about its behavior under different temperature conditions. These properties are crucial for understanding its physical state changes and potential applications.

PropertyValue
Melting PointNot available in literature
Boiling Point (760 mmHg)178.5-179.0°C
Boiling Point (16 mmHg)78-79°C

Despite extensive literature searches, the melting point of 1,1,1,3,3-pentachloropropane is not readily available in the scientific literature. This gap in data is not uncommon for specialized chemical compounds that have limited commercial applications or research interest.

The normal boiling point of 1,1,1,3,3-pentachloropropane at atmospheric pressure (760 mmHg) is reported to be in the range of 178.5-179.0°C [3] [6]. This relatively high boiling point is characteristic of chlorinated hydrocarbons and can be attributed to the increased molecular weight and intermolecular forces resulting from the presence of multiple chlorine atoms [7].

At reduced pressure (16 mmHg), the boiling point decreases significantly to 78-79°C, as reported in safety data sheets [8]. This reduction in boiling point at lower pressures follows the principles of vapor-liquid equilibrium and is consistent with the behavior expected for compounds of this nature.

The relationship between temperature and pressure for 1,1,1,3,3-pentachloropropane follows the Clausius-Clapeyron equation, which describes how vapor pressure changes with temperature. Although specific Antoine coefficients for this compound were not found in the literature search, the observed boiling points at different pressures confirm that it follows expected thermodynamic behavior [6].

Vapor Pressure and Volatility Profiles

The vapor pressure and volatility characteristics of 1,1,1,3,3-pentachloropropane are important parameters that determine its evaporation rate, handling requirements, and potential environmental fate.

PropertyValue
Vapor Pressure (25°C)0.72 mmHg
Flash Point69.2°C
VolatilityLow volatility

The vapor pressure of 1,1,1,3,3-pentachloropropane at 25°C is reported to be 0.72 mmHg (approximately 0.096 kPa) [4] [9]. This relatively low vapor pressure indicates that the compound has a limited tendency to evaporate at room temperature. The vapor pressure value is consistent with what would be expected for a chlorinated hydrocarbon of this molecular weight and structure.

The flash point of 1,1,1,3,3-pentachloropropane is reported to be 69.2°C [4] [9]. The flash point represents the lowest temperature at which vapors of the compound will ignite when given an ignition source. This moderate flash point indicates that while the compound is combustible, it does not present a high fire hazard under normal handling conditions at room temperature.

1,1,1,3,3-Pentachloropropane is characterized as having low volatility , which is consistent with its low vapor pressure. The low volatility is attributed to the presence of multiple chlorine atoms, which increase intermolecular forces and reduce the tendency of the molecules to escape into the vapor phase. This property has implications for its environmental persistence if released, as it would have a limited tendency to partition into the atmosphere.

The temperature dependence of vapor pressure for 1,1,1,3,3-pentachloropropane follows the general trend observed for similar chlorinated compounds, with vapor pressure increasing exponentially with temperature according to the Clausius-Clapeyron relationship. While specific Antoine coefficients for this compound were not found in the literature search, the relationship between its boiling points at different pressures confirms this behavior [11].

Solubility Parameters in Various Media

Understanding the solubility characteristics of 1,1,1,3,3-pentachloropropane in different media is essential for predicting its behavior in environmental and industrial contexts.

PropertyValue
Water SolubilityLow solubility
Organic Solvent SolubilitySoluble in common organic solvents
Log P (octanol/water)3.55

The water solubility of 1,1,1,3,3-pentachloropropane is expected to be low, based on its molecular structure and the general properties of chlorinated hydrocarbons [5]. The presence of five chlorine atoms makes the molecule highly hydrophobic, limiting its ability to form hydrogen bonds with water molecules. This low water solubility has implications for its environmental fate, suggesting that if released into aquatic environments, it would likely partition into sediments or organic matter rather than remain dissolved in the water column.

In contrast, 1,1,1,3,3-pentachloropropane is expected to be soluble in common organic solvents such as acetone, ethanol, and petroleum-based solvents. This solubility behavior is typical for chlorinated hydrocarbons and is due to the similar intermolecular forces between the compound and these solvents [12].

The octanol-water partition coefficient (Log P) of 1,1,1,3,3-pentachloropropane is reported to be 3.55 [4]. This relatively high value confirms the compound's hydrophobic nature and indicates a strong preference for partitioning into organic phases rather than aqueous phases. The Log P value is an important parameter for predicting bioaccumulation potential and environmental distribution.

The solubility parameters of 1,1,1,3,3-pentachloropropane are influenced by temperature, with solubility in most solvents expected to increase with increasing temperature. However, specific quantitative data on temperature-dependent solubility for this compound were not found in the literature search.

Spectroscopic Identification Markers

Spectroscopic techniques provide valuable tools for the identification and characterization of 1,1,1,3,3-pentachloropropane. The compound exhibits distinctive spectral features that can be used for qualitative and quantitative analysis.

PropertyValue
Refractive Index (25°C)1.504
Dipole Moment1.08 D
NMR CharacteristicsCharacteristic shifts for -CHCl and -CCl₃ groups
IR CharacteristicsC-Cl stretching vibrations

The refractive index of 1,1,1,3,3-pentachloropropane at 25°C is reported to be 1.504 [4] [9]. This optical property is useful for identity confirmation and purity assessment. The relatively high refractive index is consistent with the presence of multiple chlorine atoms, which increase the polarizability of the molecule.

The dipole moment of 1,1,1,3,3-pentachloropropane is reported to be 1.08 Debye (D) [7]. This moderate dipole moment arises from the asymmetric distribution of chlorine atoms in the molecule, creating a net molecular dipole. The dipole moment influences the compound's interactions with electromagnetic radiation and with other polar molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy provides characteristic signals for 1,1,1,3,3-pentachloropropane. While specific NMR data for this exact compound were not found in the literature search, similar pentachloropropane isomers show distinctive chemical shifts. For example, the 1H NMR spectrum of the related 1,1,2,3,3-pentachloropropane shows signals at 6.065 ppm and 4.516 ppm [13]. For 1,1,1,3,3-pentachloropropane, we would expect characteristic shifts for the -CHCl₂ group and the -CH₂- group, with the absence of a signal for the fully substituted -CCl₃ carbon.

Infrared (IR) spectroscopy of 1,1,1,3,3-pentachloropropane would be expected to show characteristic C-Cl stretching vibrations in the region of 600-800 cm⁻¹, as well as C-H stretching and bending modes. The exact IR spectrum for this compound was not found in the literature search, but the spectral features can be inferred from similar chlorinated compounds [14].

Mass spectrometry provides another valuable tool for identifying 1,1,1,3,3-pentachloropropane. The mass spectrum would be expected to show a molecular ion peak at m/z 216 (with a characteristic isotope pattern due to the presence of multiple chlorine atoms) and fragment ions corresponding to the loss of chlorine atoms and other fragmentation pathways [13].

XLogP3

3.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

23153-23-3

Wikipedia

Propane, 1,1,1,3,3-pentachloro-

General Manufacturing Information

Propane, 1,1,1,3,3-pentachloro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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